Cas no 784-50-9 (9-Fluorenone-2-carboxylic acid)

9-Fluorenone-2-carboxylic acid is a versatile organic compound featuring a fluorenone core with a carboxylic acid functional group at the 2-position. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for pharmaceuticals, dyes, and advanced materials. The carboxylic acid group enables facile derivatization through esterification, amidation, or metal coordination, while the conjugated fluorenone system offers photophysical properties useful in optoelectronic research. Its high purity and stability make it a reliable intermediate for fine chemical production. The compound is commonly employed in academic and industrial research for developing functionalized aromatic systems with tailored properties.
9-Fluorenone-2-carboxylic acid structure
784-50-9 structure
Product Name:9-Fluorenone-2-carboxylic acid
CAS No:784-50-9
MF:C14H8O3
MW:224.211524009705
MDL:MFCD00001156
CID:39912
PubChem ID:87570040
Update Time:2025-08-04

9-Fluorenone-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 9-Fluorenone-2-carboxylic acid
    • 9-Oxo-2-fluorenecarboxylic acid
    • 9-Fluorenon-2-carboxylic acid
    • 9-oxofluorene-2-carboxylic acid
    • 9-Oxo-9H-fluorene-2-carboxylic acid
    • Fluorenone-2-carboxylic acid
    • 9-Oxofluoren-2-carboxylic acid
    • BJCTXUUKONLPPK-UHFFFAOYSA-N
    • 9H-Fluorene-2-carboxylic acid, 9-oxo-
    • 9-Fluorenone-2-carboxylicacid
    • BJCTXUUKONLPPK-UHFFFAOYSA-
    • 9-oxo-2-fluorene carboxylic acid
    • 9-oxo-fluorene-2-carboxylic acid
    • SCHEMBL292802
    • F0263
    • NS00037987
    • 9-Fluorenone-2-carboxylic acid, 98%
    • 784-50-9
    • AC-4882
    • FT-0621650
    • Q-101170
    • InChI=1/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17)
    • NSC-113321
    • EINECS 212-317-3
    • NSC81258
    • CS-W013069
    • NSC-81258
    • NSC 113321
    • SY050752
    • AS-38202
    • MFCD00001156
    • AMY32672
    • AKOS001325046
    • J-009414
    • DTXSID50229062
    • CCG-314871
    • NSC 81258
    • NSC113321
    • EN300-26713
    • 9-Oxo-9H-fluorene-2-carboxylic acid #
    • Z228460224
    • 9-Oxo-2-fluorenecarboxyic acid;2-Carboxyfluoren-9-one;NSC 113321
    • FF23338
    • MDL: MFCD00001156
    • Inchi: 1S/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17)
    • InChI Key: BJCTXUUKONLPPK-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C2C=CC(C(=O)O)=CC=21

Computed Properties

  • Exact Mass: 224.04700
  • Monoisotopic Mass: 224.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 54.4

Experimental Properties

  • Color/Form: Yellow acicular crystals
  • Density: 1.2337 (rough estimate)
  • Melting Point: >300 °C (lit.)
  • Boiling Point: 325.61°C (rough estimate)
  • Flash Point: 256.1 °C
  • Refractive Index: 1.5400 (estimate)
  • PSA: 54.37000
  • LogP: 2.59620
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

9-Fluorenone-2-carboxylic acid Security Information

9-Fluorenone-2-carboxylic acid Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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9-Fluorenone-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:784-50-9)9-Fluorenone-2-carboxylic acid
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:46
Price ($):161.0/275.0/670.0
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9-Fluorenone-2-carboxylic acid Related Literature

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Additional information on 9-Fluorenone-2-carboxylic acid

Introduction to 9-Fluorenone-2-carboxylic acid (CAS No. 784-50-9)

9-Fluorenone-2-carboxylic acid, with the chemical formula C13H8O2, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring a fluorene core with a carboxylic acid substituent at the 2-position, makes it a versatile intermediate for synthesizing various bioactive molecules. The compound is identified by its CAS number 784-50-9, which serves as a unique identifier in chemical databases and literature.

The synthesis of 9-Fluorenone-2-carboxylic acid typically involves the oxidation of fluorene or its derivatives. This process requires careful control of reaction conditions to ensure high yield and purity. Advanced catalytic methods, such as those employing transition metals, have been explored to enhance the efficiency of this transformation. Recent studies have highlighted the use of palladium and copper catalysts, which offer improved selectivity and reduced byproduct formation.

In pharmaceutical applications, 9-Fluorenone-2-carboxylic acid serves as a key precursor in the development of novel therapeutic agents. Its rigid aromatic structure provides a stable scaffold for further functionalization, enabling the design of molecules with specific biological activities. For instance, derivatives of this compound have been investigated for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.

One of the most promising areas of research involving 9-Fluorenone-2-carboxylic acid is in the field of materials science. The fluorene moiety is known for its exceptional photophysical properties, including high fluorescence quantum yields and thermal stability. These characteristics make it an attractive building block for organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and other optoelectronic devices. Researchers have recently developed new methodologies for incorporating 9-Fluorenone-2-carboxylic acid into polymer matrices to enhance light emission efficiency and device performance.

The role of 9-Fluorenone-2-carboxylic acid in drug discovery has also been expanded by its incorporation into peptidomimetics. These synthetic peptides mimic natural biomolecules but are designed to be more stable and resistant to enzymatic degradation. By linking 9-Fluorenone-2-carboxylic acid to peptide chains, scientists have created novel compounds with enhanced bioavailability and targeted action. Preliminary clinical trials have shown promising results in treating inflammatory diseases, where these derivatives exhibit significant anti-inflammatory effects.

Another emerging application of 9-Fluorenone-2-carboxylic acid is in the development of contrast agents for medical imaging. Functionalized derivatives of this compound can be used as MRI or CT scanners to improve image resolution and tissue differentiation. Researchers have demonstrated that certain fluorenone-based contrast agents provide clearer images while minimizing toxicity, making them suitable for clinical use.

The environmental impact of synthesizing and using 9-Fluorenone-2-carboxylic acid has also been a focus of recent studies. Green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste and energy consumption. For example, solvent-free reactions and microwave-assisted synthesis have been explored as alternatives to traditional methods. These innovations not only improve efficiency but also align with global efforts to minimize the ecological footprint of chemical production.

In conclusion, 9-Fluorenone-2-carboxylic acid (CAS No. 784-50-9) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and medical imaging. Its unique structural properties make it an invaluable intermediate for developing innovative therapies and advanced materials. As research continues to uncover new possibilities, the significance of this compound is expected to grow further, driving advancements across multiple scientific disciplines.

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Amadis Chemical Company Limited
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A839425
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):161.0/275.0/670.0
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